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molecular formula C10H11BrN2O2S B8429396 8-Oxa-3-azabicyclo[3.2.1]octan-3-yl(4-bromothiazol-2-yl)methanone

8-Oxa-3-azabicyclo[3.2.1]octan-3-yl(4-bromothiazol-2-yl)methanone

Cat. No. B8429396
M. Wt: 303.18 g/mol
InChI Key: JHAFMXMUPSGAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388196B2

Procedure details

To a solution of 4-bromothiazole-2-carboxylic acid (prepared according to the procedure given in WO 2008/57336, 1.00 g, 4.82 mmol) in DMF (15 ml) was added HOST (0.88 g, 5.78 mmol) at room temperature, followed by the addition of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane (prepared according to the procedure given in WO 2004/31186, 0.60 gm, 5.30 mmol). The reaction mixture was cooled to 0° C. and to this were added EDC (1.38 g, 7.23 mmol) and triethylamine (1.46 g, 2.02 ml, 14.46 mmol). The reaction mixture was stirred at room temperature for 15 hr and the progress of reaction was monitored by TLC. The reaction mixture was concentrated under reduced pressure. The residue so obtained was taken in ethyl acetate (150 ml) and washed with saturated sodium bicarbonate solution (1×40 ml), brine (1×20 ml) and organic layers separated were dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to get a crude product. The crude product was purified by column chromatography over silica gel (100-200 mesh) using 25% ethyl acetate in hexanes as an eluent to obtain the title compound (0.45 g, 30.8%). MS: m/z 304 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.38 g
Type
reactant
Reaction Step Three
Quantity
2.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
30.8%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:7]([OH:9])=O)[S:5][CH:6]=1.[C@@H:10]12[O:17][C@@H:14]([CH2:15][CH2:16]1)[CH2:13][NH:12][CH2:11]2.C(Cl)CCl.C(N(CC)CC)C>CN(C=O)C.C(OCC)(=O)C>[CH:14]12[O:17][CH:10]([CH2:16][CH2:15]1)[CH2:11][N:12]([C:7]([C:4]1[S:5][CH:6]=[C:2]([Br:1])[N:3]=1)=[O:9])[CH2:13]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=C(SC1)C(=O)O
Step Two
Name
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@H]12CNC[C@H](CC1)O2
Step Three
Name
Quantity
1.38 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
2.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added HOST (0.88 g, 5.78 mmol) at room temperature
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
the progress of reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (1×40 ml), brine (1×20 ml) and organic layers
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C12CN(CC(CC1)O2)C(=O)C=2SC=C(N2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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